molecular formula C12H14INO2 B321068 4-(3-Iodo-4-methylbenzoyl)morpholine

4-(3-Iodo-4-methylbenzoyl)morpholine

Cat. No.: B321068
M. Wt: 331.15 g/mol
InChI Key: HEWDRTQOJPVENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Iodo-4-methylbenzoyl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a morpholine ring, which is a ubiquitous and privileged pharmacophore known to enhance the pharmacokinetic properties and biological activity of lead compounds . The morpholine moiety is frequently employed to improve aqueous solubility and modulate the metabolic stability of potential drug candidates, making it a valuable structural component in the design of bioactive molecules . The presence of the iodine atom on the benzoyl scaffold offers a versatile handle for further synthetic elaboration, enabling researchers to utilize this compound as a key synthetic intermediate. It can serve as a building block in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents . Morpholine-containing compounds demonstrate a wide range of pharmacological activities, acting through various mechanisms. They are investigated as antagonists for receptors like tachykinin , as inhibitors of key enzymes such as mTOR kinase and PARP1 , and for their potential in antimicrobial, anticancer, and anti-inflammatory applications . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

(3-iodo-4-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14INO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

HEWDRTQOJPVENK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents on Aromatic Ring Electronic Effects Key References
This compound 3-Iodo, 4-methyl Iodo (weakly electron-withdrawing), Methyl (electron-donating)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 2-Bromo, 6-fluoro, 3-CF₃ Strong electron-withdrawing (CF₃, F, Br)
4-(4-Trifluoromethylphenyl)morpholine 4-CF₃ Strong electron-withdrawing
4-(4-Nitrobenzyl)morpholine 4-Nitro Very strong electron-withdrawing
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxy (sulfonyl group) Electron-donating (methoxy), polar (sulfonyl)

Key Observations :

  • The target compound’s iodo and methyl substituents create a balance of steric hindrance and moderate electronic effects. In contrast, compounds with CF₃ or nitro groups exhibit stronger electron-withdrawing properties, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
  • Sulfonyl -containing analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) demonstrate enhanced polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to benzoyl derivatives .

Key Observations :

  • The target compound’s synthesis likely parallels acylation methods used for benzoyl-morpholine derivatives, whereas sulfonyl analogs require Grignard or transition metal-catalyzed steps .
  • Commercial availability of complex derivatives like VPC-14449 highlights the role of specialized vendors in synthesizing structurally intricate morpholine compounds .

Physical and Analytical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) Characterization Techniques References
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 297.36 ¹H/¹³C NMR, LRMS/HRMS
4-(4-Nitrobenzyl)morpholine Not reported 236.26 X-ray crystallography
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine Not reported 356.11 NMR, MS (vendor data)
This compound Not reported ~347.16 (calculated) Inferred from analogs

Key Observations :

  • Iodo substitution increases molecular weight significantly (~347 vs.
  • Nitro and trifluoromethyl groups enhance thermal stability, as seen in high melting points for sulfonyl derivatives .

Key Observations :

  • While the target compound’s biological data are unavailable, iodo -substituted aromatics are often explored in halogen-bond-mediated drug design .
  • Antiparasitic and antioxidant activities of morpholine derivatives highlight the scaffold’s versatility in medicinal chemistry .

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